N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
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Overview
Description
N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridyl group, a benzothiazine ring, and a carboxamide group. Its chemical formula is C16H15N3O4S, and it has a molecular weight of 345.379 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves multiple steps, starting with the preparation of the benzothiazine ring. The process typically includes the following steps:
Formation of the Benzothiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a substitution reaction, where a suitable pyridine derivative reacts with the benzothiazine intermediate.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory and autoimmune disorders.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and immune responses.
Pathways Involved: It modulates signaling pathways such as the NF-κB and MAPK pathways, leading to the inhibition of pro-inflammatory cytokine production and immune cell activation.
Comparison with Similar Compounds
Similar Compounds
N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide: Lacks the 1,1-dioxide group, resulting in different chemical and biological properties.
4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide: Lacks the pyridyl group, affecting its reactivity and applications.
Uniqueness
N-(6-methyl-2-pyridyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to modulate multiple signaling pathways makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
36392-64-0 |
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Molecular Formula |
C16H15N3O4S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-hydroxy-2-methyl-N-(6-methylpyridin-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C16H15N3O4S/c1-10-6-5-9-13(17-10)18-16(21)14-15(20)11-7-3-4-8-12(11)24(22,23)19(14)2/h3-9,20H,1-2H3,(H,17,18,21) |
InChI Key |
NIGKHKLDZOHYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O |
Origin of Product |
United States |
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